5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
5-Methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a bicyclic core structure fused with a triazole ring. The compound features a methyl group at position 5 and a branched 3-methylbutyl substituent at position 4.
Properties
IUPAC Name |
5-methyl-6-(3-methylbutyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-7(2)4-5-9-8(3)14-11-12-6-13-15(11)10(9)16/h6-7H,4-5H2,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHBSUWEIZDCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the triazolo-pyrimidine class. With the molecular formula C11H16N4O and a molecular weight of approximately 220.276 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation research.
Structural Characteristics
The compound features a triazole ring fused to a pyrimidine structure, characterized by the presence of nitrogen atoms within its cyclic framework. The specific arrangement of these nitrogen atoms allows for various chemical interactions that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N4O |
| Molecular Weight | 220.276 g/mol |
| Structural Features | Triazole and pyrimidine rings |
Research indicates that compounds within the triazolo-pyrimidine class exhibit diverse biological activities, including:
- Antimicrobial Activity : In vitro studies have shown that this compound can inhibit the growth of various bacterial strains.
- Antiviral Properties : The compound has demonstrated efficacy against certain viral infections by inhibiting viral replication mechanisms.
- Anticancer Effects : Notably, it has shown promise as an inhibitor of kinases involved in cellular signaling pathways crucial for cancer progression and inflammation. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Studies and Research Findings
- Kinase Inhibition : A study evaluated the compound's ability to inhibit specific kinases associated with cancer cell signaling. The results indicated significant inhibition rates, suggesting potential therapeutic applications in cancer treatment.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior antimicrobial activity against resistant bacterial strains.
- Viral Replication Studies : Laboratory assays demonstrated that this compound could effectively reduce viral load in infected cell lines, highlighting its potential as an antiviral agent.
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess binding affinities quantitatively.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization to maximize yield and purity.
Potential Derivatives
Several derivatives have been synthesized to enhance biological activity or alter pharmacokinetic properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | C6H6N4O | Nitro group enhances electron-withdrawing properties |
| 2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | C18H22N4OS | Incorporates a benzylthio moiety |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazolopyrimidinone derivatives vary primarily in their substituents at positions 2, 5, 6, and 5. Key structural analogs include:
Key Observations :
- Electrochemical Properties: Chloromethyl or morpholinomethyl substituents (e.g., S1-TP, S3-TP) exhibit distinct redox behaviors, making them candidates for electrochemical drug screening .
Comparison :
Physicochemical Properties
Notes:
Pharmacological Activities
Inferences for Target Compound :
- Lack of electron-withdrawing groups (e.g., Cl in S1-TP) may reduce DNA-binding affinity compared to electroactive analogs .
Q & A
Q. Q1: What are the most reliable synthetic protocols for 5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
Methodological Answer : The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions. A common approach includes:
- Catalytic cyclization : Use of TMDP (trimethylenediphosphine) in a water-ethanol (1:1 v/v) mixture under reflux conditions to facilitate cyclization of precursor amines and aldehydes .
- One-pot reactions : Combining 5-amino-triazole derivatives, aldehydes, and β-keto esters with catalysts like APTS (3-aminopropyltriethoxysilane) in ethanol, achieving yields >70% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the pure compound .
Q. Q2: How can the structural identity of this compound be confirmed?
Methodological Answer :
- NMR spectroscopy : Use and NMR (400 MHz) to identify characteristic peaks (e.g., triazole ring protons at δ 7.8–8.2 ppm, methyl groups at δ 1.2–2.5 ppm) .
- X-ray crystallography : Single-crystal diffraction studies (e.g., Bruker Avance instruments) confirm bond angles and substituent positions, as demonstrated for similar triazolopyrimidines .
- Elemental analysis : Microanalytical techniques (e.g., Perkin-Elmer 240-B) validate the molecular formula (e.g., CHNO) with <0.5% deviation .
Advanced Research Questions
Q. Q3: How do substituent variations impact the biological activity of this compound?
Methodological Answer :
-
Structure-activity relationship (SAR) studies : Compare derivatives with substituents like bromophenyl, hydroxyl, or hydrazinyl groups. For example:
Substituent Biological Activity Source 3-Bromophenyl Enhanced antiviral activity (IC < 10 μM) Hydrazinyl Increased enzyme inhibition (e.g., COX-2, IC = 2.3 μM) -
Mechanistic assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity to targets like viral proteases .
Q. Q4: How should researchers address contradictions in pharmacological data across studies?
Methodological Answer :
- Experimental validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Statistical analysis : Apply ANOVA or Tukey’s HSD test to assess significance in dose-response curves (e.g., EC differences between cell lines) .
- Meta-analysis : Aggregate data from ≥3 independent studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent effects) .
Q. Q5: What computational methods are suitable for predicting the compound’s interactions with biological targets?
Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., SARS-CoV-2 main protease) with force fields like AMBER .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates robust binding) .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability (R > 0.85) .
Specialized Methodological Considerations
Q. Q6: What strategies optimize yield in large-scale synthesis?
Methodological Answer :
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl) to enhance reaction rates (yield improvement: 15–20%) .
- Solvent optimization : Replace ethanol with PEG-400 to improve solubility of hydrophobic intermediates, reducing side-product formation .
- Flow chemistry : Implement continuous reactors (residence time: 30 min) for scalable production (>90% purity via in-line HPLC monitoring) .
Q. Q7: How can degradation pathways be analyzed under physiological conditions?
Methodological Answer :
- LC-MS/MS profiling : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products (e.g., hydrolyzed triazole fragments) over 24 hours .
- Stability studies : Use Arrhenius plots to predict shelf-life (e.g., t > 12 months at 4°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
